(4-Methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone
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Overview
Description
(4-Methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone is an organic compound that belongs to the class of aryl-naphthyl methanones This compound is characterized by the presence of a methanone group linking a 4-methoxynaphthalene moiety and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone typically involves a Friedel-Crafts acylation reaction. This reaction can be carried out by reacting 4-methoxynaphthalene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed
Reduction: (4-Methoxynaphthalen-1-yl)-(3-aminophenyl)methanone.
Oxidation: (4-Carboxynaphthalen-1-yl)-(3-nitrophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism of action of (4-Methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxynaphthalen-1-yl)-(4-nitrophenyl)methanone
- (4-Methoxynaphthalen-1-yl)-(2-nitrophenyl)methanone
- (4-Methoxynaphthalen-1-yl)-(3-methylphenyl)methanone
Uniqueness
(4-Methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-23-17-10-9-16(14-7-2-3-8-15(14)17)18(20)12-5-4-6-13(11-12)19(21)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOZDDDEZCEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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